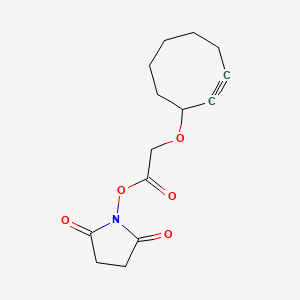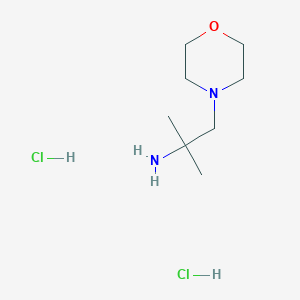![molecular formula C11H11ClN4O2 B1475076 2-Chlor-4-(Morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-6-carbaldehyd CAS No. 1401334-36-8](/img/structure/B1475076.png)
2-Chlor-4-(Morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-6-carbaldehyd
Übersicht
Beschreibung
“2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde” is a chemical compound with the molecular formula C11H11ClN4O2 . It has a molecular weight of 266.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11ClN4O2/c12-11-13-10 (15-1-3-18-4-2-15)9-5-8 (7-17)6-16 (9)14-11/h5-7H,1-4H2 .
Wissenschaftliche Forschungsanwendungen
Antivirale Arzneimittelforschung
Die Verbindung gehört zur Familie der Pyrrolo[2,1-f][1,2,4]triazine, dem Stammkörper des antiviralen Arzneimittels Remdesivir . Remdesivir hat sich gegen eine Vielzahl von RNA-Viren, einschließlich SARS/MERS-CoV, als wirksam erwiesen und vielversprechende Ergebnisse bei der Behandlung des neuartigen Coronavirus (COVID-19) gezeigt .
Antitumor- und Anti-Entzündungsmittel
Pyrrolo[2,1-f][1,2,4]triazin ist ein aktiver Strukturbaustein anderer Medikamente wie Brivanib-Alaninat, einem Antitumormittel . Es findet sich auch in BMS-690514 und BMS-599626, beides EGFR-Inhibitoren in klinischer Phase II .
Inhibitoren für verschiedene biologische Ziele
Pyrrolo[2,1-f][1,2,4]triazin-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt. Dazu gehören Eg5-Inhibitor, VEGFR-2-Inhibitoren, Antikrebsmittel als duale Inhibitoren von c-Met/VEGFR-2, EGFR-Inhibitor, der die Zellproliferation der menschlichen Dickdarm-Tumorzelllinie verlangsamt, Anaplastisches Lymphom-Kinase (ALK)-Inhibitor, IGF-1R- und IR-Kinase-Inhibitor, Pan-Aurora-Kinase-Inhibitor, EGFR- und HER2-Protein-Tyrosin-Dual-Inhibitor und Hedgehog (Hh)-Signalweg-Inhibitor .
Behandlung von Ebola und anderen neu auftretenden Viren
Einige Analoga von Pyrrolo[2,1-f][1,2,4]triazin wurden zur Behandlung von Ebola und anderen neu auftretenden Viren eingesetzt .
Anti-Norovirus-Aktivität
Aktuelle Berichte haben eine Anti-Norovirus-Aktivität von 4-Aminopyrrolo[2,1-f][1,2,4]triazin-C-Nukleosiden gezeigt, die in der Lage sind, sowohl murine als auch humane Norovirus-RNA-abhängige RNA-Polymerase (RdRp) zu inhibieren .
LRRK2-Biologieforschung
Eine Reihe von Pyrrolopyrimidinen, die mit Pyrrolo[2,1-f][1,2,4]triazin verwandt sind, wurden verwendet, um sowohl die zentrale als auch die periphere LRRK2-Biologie zu untersuchen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-11-13-10(15-1-3-18-4-2-15)9-5-8(7-17)6-16(9)14-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUWQCGFGUQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NN3C2=CC(=C3)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)




